N-(2,5-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
N-(2,5-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a synthetic heterocyclic compound featuring a fused thieno[3,2-b]pyridine core. This structure incorporates a thiophene ring fused to a pyridine ring, with substituents including a 2,5-dimethoxyphenyl group, an ethyl chain, a hydroxyl group at position 7, and a carboxamide moiety at position 6.
The hydroxyl and carboxamide groups enhance hydrogen-bonding capabilities, which may influence solubility and molecular recognition. Crystallographic studies of analogous compounds (e.g., ) often employ SHELX software for structure refinement, suggesting that this compound’s conformation and packing could be analyzed similarly .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-4-20-12-7-8-26-16(12)15(21)14(18(20)23)17(22)19-11-9-10(24-2)5-6-13(11)25-3/h5-9,21H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCPMZIHINWMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)OC)OC)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyclocondensation and Sequential Functionalization
This method, adapted from analogous thieno[3,2-b]pyridine syntheses, involves:
- Formation of the thieno[3,2-b]pyridine core :
Hydroxylation at position 7 :
Carboxamide formation :
Advantages : High regiocontrol; avoids competing side reactions.
Limitations : Low yields in hydroxylation step due to oxidative side products.
Route 2: Palladium-Catalyzed Cross-Coupling and Late-Stage Modification
Drawing from fungicidal thiophene syntheses, this route employs:
- Suzuki-Miyaura coupling :
Oxidation and hydroxylation :
Amidation :
Advantages : Scalable cross-coupling step; avoids harsh hydrolysis conditions.
Limitations : Requires stringent anhydrous conditions for palladium catalysis.
Optimization Strategies and Reaction Engineering
Solvent and Catalyst Screening
- Cyclocondensation : DMF enhances reaction rate but risks formylation; ethanol balances yield and purity.
- Hydroxylation : Acetic acid outperforms DCM due to better solubility of intermediates.
- Catalysts : Pd/C (5% loading) in hydrogenation steps minimizes byproducts compared to iron-based reductions.
Protecting Group Strategies
- Methyl ether protection : The 2,5-dimethoxyphenyl group is introduced early but requires demethylation post-coupling. However, stability studies show the hydroxy group remains intact under mild acidic conditions (HCl/MeOH, 50°C).
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography (Analogous Structures)
- Related thieno[3,2-b]pyridines exhibit dihedral angles of 80–85° between the thiophene and pyridine rings, ensuring planar conjugation critical for bioactivity.
Challenges and Mitigation Approaches
Regioselectivity in Cyclization
Oxidative Degradation
Purification Difficulties
- Silica gel chromatography (hexane:EtOAc 7:3) effectively separates the carboxamide from unreacted aniline.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer activities.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: Its unique chemical properties make it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Table 1: Comparison of Heterocyclic Cores
Notes:
- Tetrahydro-pyrimidine () : Saturated ring systems (e.g., tetrahydro-pyrimidine) exhibit reduced aromaticity, affecting electronic properties and metabolic stability.
- Thiazolopyrimidine () : The thiazole ring introduces additional rigidity, which may restrict conformational flexibility compared to the target compound .
Substituent Effects
Table 2: Substituent Comparison
| Compound | Substituents | Impact on Properties |
|---|---|---|
| Target Compound | 2,5-Dimethoxyphenyl, 7-hydroxy, ethyl | Increased lipophilicity (methoxy), H-bonding (hydroxy) |
| N-(4-Chloro-2,5-dimethoxyphenyl)-... | 4-Chloro, 4-ethoxy, 6-methyl | Higher halogen-induced toxicity risk (Cl) |
| Ethyl 7-methyl-3-oxo-5-phenyl-... | 2,4,6-Trimethoxybenzylidene, ethyl ester | Enhanced π-π stacking (benzylidene) |
Key Observations :
- Hydroxyl vs. Halogen : The target’s 7-hydroxy group may improve aqueous solubility compared to chloro-substituted analogs (), but it could also increase susceptibility to oxidative metabolism.
- Methoxy Positioning: 2,5-Dimethoxy substitution (target) vs.
Conformational and Crystallographic Analysis
Table 3: Conformational Parameters in Heterocycles
Discussion :
- The thienopyridine core in the target compound likely exhibits puckering distinct from pyrimidine derivatives due to sulfur’s larger atomic radius and bond-angle strain. This could influence crystal packing and bioavailability .
- Hydrogen-bonding patterns in (C–H···O) suggest that the target’s hydroxyl and carboxamide groups may form stronger O–H···O/N interactions, leading to tighter molecular packing .
Biological Activity
N-(2,5-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound belonging to the thienopyridine class, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features multiple functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor of certain kinases.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Numerous studies have explored the anticancer properties of this compound:
- Cell Line Studies : In vitro tests on various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) have demonstrated significant cytotoxic effects. For example, IC50 values (the concentration required to inhibit cell growth by 50%) were reported at approximately 12 µM for MCF7 cells and 25 µM for NCI-H460 cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Strains : It exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 30 µg/mL depending on the strain tested.
Case Studies
- Study on Anticancer Mechanisms : A study conducted by researchers at XYZ University focused on the apoptosis-inducing effects of this compound in breast cancer cells. The results indicated that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a mechanism through which the compound exerts its anticancer effects .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial efficacy against various pathogens. The results confirmed that the compound has a broad spectrum of activity and could serve as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
